5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain the benzimidazole core, followed by further functionalization to introduce the pentanoic acid side chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .
Wissenschaftliche Forschungsanwendungen
5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid include:
- 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid
- 5-(2-Oxooctahydro-1H-benzimidazol-4-yl)pentanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
88193-26-4 |
---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
5-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)4-2-1-3-8-5-6-9-10(7-8)14-12(17)13-9/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |
InChI-Schlüssel |
DCWJCGWRBUATEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1CCCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.